molecular formula C12H24O B110159 9-Dodecen-1-ol, (9E)- CAS No. 35237-62-8

9-Dodecen-1-ol, (9E)-

Cat. No. B110159
Key on ui cas rn: 35237-62-8
M. Wt: 184.32 g/mol
InChI Key: GJNNIRNIXNLOJP-ONEGZZNKSA-N
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Patent
US09266918B2

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCCCCCC=CCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting viscous mixture was stirred for a further 8 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet
CUSTOM
Type
CUSTOM
Details
thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 50° C
CUSTOM
Type
CUSTOM
Details
the external cooling bath was removed
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
chilled concentrated aqueous sodium chloride (300 mL)
WASH
Type
WASH
Details
The reactor was rinsed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
An additional aliquot of 10% (v/v) aqueous sulfuric acid was added
CUSTOM
Type
CUSTOM
Details
the biphasic neutralization mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous phase was partitioned
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCCCCCCC=CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09266918B2

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCCCCCC=CCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting viscous mixture was stirred for a further 8 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet
CUSTOM
Type
CUSTOM
Details
thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 50° C
CUSTOM
Type
CUSTOM
Details
the external cooling bath was removed
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
chilled concentrated aqueous sodium chloride (300 mL)
WASH
Type
WASH
Details
The reactor was rinsed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
An additional aliquot of 10% (v/v) aqueous sulfuric acid was added
CUSTOM
Type
CUSTOM
Details
the biphasic neutralization mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous phase was partitioned
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCCCCCCC=CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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